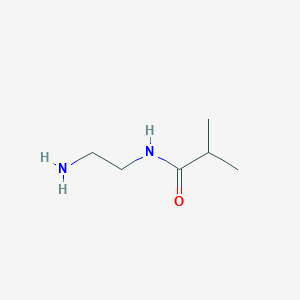

N-(2-aminoethyl)-2-methylpropanamide

Descripción general

Descripción

N-(2-Aminoethyl)-2-methylpropanamide is an organic compound characterized by the presence of an amide group attached to a 2-methylpropanamide backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-2-methylpropanamide typically involves the reaction of 2-methylpropanoic acid with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process can be summarized as follows:

Starting Materials: 2-methylpropanoic acid and ethylenediamine.

Reaction Conditions: The reaction is typically conducted in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide to facilitate the formation of the amide bond.

Procedure: The 2-methylpropanoic acid is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with ethylenediamine to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Análisis De Reacciones Químicas

Amide Bond Hydrolysis

The amide group undergoes hydrolysis under acidic or basic conditions:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | HCl (6 M), reflux, 24 h | 2-Methylpropanoic acid + Ethylenediamine hydrochloride |

| Basic Hydrolysis | NaOH (4 M), 80°C, 12 h | Sodium 2-methylpropanoate + Ethylenediamine |

This reaction is critical for controlled degradation in polymer applications .

Amine Functionalization

The primary amine participates in nucleophilic reactions:

Acylation

Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane (DCM) at 0°C:

Yields N-(2-acetamidoethyl)-2-methylpropanamide with >90% efficiency .

Schiff Base Formation

Condensation with aldehydes (e.g., benzaldehyde) in ethanol under reflux:

Forms imine derivatives used in coordination chemistry .

Radical Polymerization Initiation

The compound serves as an initiator in atom transfer radical polymerization (ATRP) when brominated:

| Step | Reagents | Product |

|---|---|---|

| Bromination | 2-Bromoisobutyryl bromide, DCM | N-(2-Aminoethyl)-2-bromo-2-methylpropanamide |

| ATRP Initiation | CuBr/PMDETA, monomer (e.g., styrene) | Polymeric chains with controlled architecture |

This application is critical for synthesizing well-defined polymers with narrow molecular weight distributions .

Deprotection Reactions

The amine group, when protected with tert-butoxycarbonyl (Boc), undergoes deprotection:

| Protection | Deprotection |

|---|---|

| Boc group (using (Boc)₂O) | Trifluoroacetic acid (TFA) in DCM |

Boc protection allows selective functionalization of the amide group without amine interference .

Coordination Chemistry

The amine and amide groups act as ligands for transition metals:

-

Cu(II) Complexation : Forms stable complexes in aqueous ethanol (pH 7–8), used in catalytic oxidation studies.

-

Fe(III) Binding : Demonstrates moderate affinity (log K = 4.2) in potentiometric titrations .

Stability Considerations

Aplicaciones Científicas De Investigación

N-(2-aminoethyl)-2-methylpropanamide hydrochloride is a chemical compound with the molecular formula and a molecular weight of 166.65. It is a research compound with a purity of usually 95%.

Scientific Research Applications

- Atom Transfer Radical Polymerization (ATRP): N-(2-aminoethyl)-2-bromo-2-methylpropanamide, a related compound, is used as an initiator agent in ATRP . ATRP is a method used to grow polymers from a macroinitiator . For example, it can facilitate the in situ growth of poly(oligo(ethylene glycol) methyl ether methacrylate) (poly(OEGMA)) at the N-terminus of myoglobin .

- Peptide Nucleic Acid (PNA) Research: PNAs are synthetic analogs of DNA/RNA that contain a 2-([2-aminoethyl] amino) acetic acid backbone . They have unique antisense and antigene properties, inhibiting transcription and translation and binding to RNA/DNA with high affinity and specificity . PNAs are utilized in various methods for diagnosing and treating diseases like cancer, AIDS, and human papillomavirus . They are also used in polymerase chain reaction modulation/mutation, fluorescent in-situ hybridization, and microarray as a probe, as well as in in-vitro and in-vivo assays and for developing biosensor technologies .

- Biomolecule Polymer Conjugates: N-(2-aminoethyl)-2-bromo-2-methylpropanamide can be used as an initiator to create biomolecule polymer conjugates . For example, it can be used in the in situ ATRP from the C-terminus of green fluorescent protein (GFP) to create GFP-C-pOEGMA conjugates .

- Micelle Formation: N-(2-aminoethyl)-2-bromo-2-methylpropanamide, can be used as a heterofunctional initiator in the synthesis of polypeptide-containing polymers . These polymers can form micelles in aqueous solutions and can be used for drug encapsulation and delivery . For example, doxorubicin (DOX) can be loaded into nanoparticles formed by these polymers for targeted drug delivery .

Mecanismo De Acción

The mechanism of action of N-(2-aminoethyl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The amide group plays a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions.

Comparación Con Compuestos Similares

- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane

- N-(2-aminoethyl)glycine

- N-(2-aminoethyl)morpholine

Comparison: N-(2-aminoethyl)-2-methylpropanamide is unique due to its specific structural features, such as the presence of a 2-methylpropanamide backbone. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Actividad Biológica

N-(2-aminoethyl)-2-methylpropanamide, also known as 2-methylpropanamide with an aminoethyl substituent, is a compound of interest in various biological and chemical research fields. This article provides a detailed examination of its biological activity, including mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound features a basic amide structure with an amino group that enhances its reactivity and interaction with biological systems. The presence of the aminoethyl group allows for potential interactions with various biomolecules, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may modulate the activity of enzymes or receptors through competitive inhibition or allosteric modulation. Its dimethylamino group plays a crucial role in binding interactions, influencing the functional state of target proteins .

1. Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various bacteria and fungi. Amino-containing compounds are known to disrupt microbial membranes or inhibit essential enzymatic pathways, leading to cell death.

2. Cellular Interactions

Research indicates that this compound can influence cellular processes such as apoptosis and proliferation. It may act as a signaling molecule or modulator within biochemical pathways, impacting cell survival and function .

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, the compound was tested against several strains of bacteria. The results indicated a significant reduction in bacterial viability at concentrations ranging from 50 to 200 µg/mL. The compound exhibited a minimum inhibitory concentration (MIC) of 75 µg/mL against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Table: Summary of Biological Activities

Applications in Research

This compound is utilized in various scientific applications:

- Drug Development : Its ability to interact with biological macromolecules makes it a candidate for drug design, particularly in targeting infectious diseases.

- Biochemical Studies : Employed as a tool to investigate cellular signaling pathways and enzyme mechanisms.

- Polymer Chemistry : Used as an initiator in polymerization processes, contributing to the synthesis of functionalized polymers for drug delivery systems .

Propiedades

IUPAC Name |

N-(2-aminoethyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-5(2)6(9)8-4-3-7/h5H,3-4,7H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMFVUBFMFJOFIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70506741 | |

| Record name | N-(2-Aminoethyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53673-16-8 | |

| Record name | N-(2-Aminoethyl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70506741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.